Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

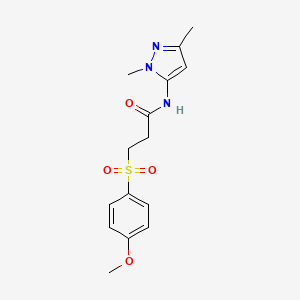

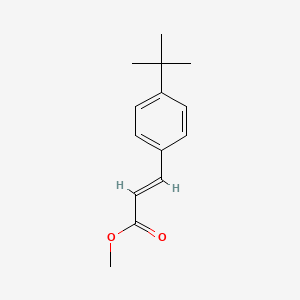

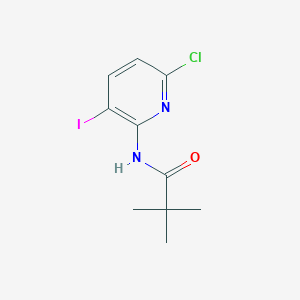

Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate is a chemical compound with the CAS Number: 1254120-14-3 . It has a molecular weight of 215.25 . The compound is typically stored at a temperature of 4 degrees Celsius . It appears as a powder .

Molecular Structure Analysis

The IUPAC name for this compound is tert-butyl 3-amino-3-(aminocarbonyl)-1-azetidinecarboxylate . The InChI code for this compound is 1S/C9H17N3O3/c1-8(2,3)15-7(14)12-4-9(11,5-12)6(10)13/h4-5,11H2,1-3H3,(H2,10,13) .Physical And Chemical Properties Analysis

This compound has a melting point range of 166-169 degrees Celsius . It is a white solid .科学的研究の応用

Kinetic Resolution and Asymmetric Synthesis

- The compound has been employed in the kinetic resolution of racemic carboxylic acids . An L-histidine-derived sulfonamide-induced enantioselective esterification reaction with tert-butyl alcohol showcased highly asymmetric induction, revealing its utility in producing enantiomerically enriched products (Ishihara, Kosugi, Umemura, & Sakakura, 2008).

Photoredox-Catalyzed Reactions

- A photoredox-catalyzed amination of o-hydroxyarylenaminones using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a developed amidyl-radical precursor, established a new cascade pathway for assembling a range of 3-aminochromones under mild conditions. This process significantly broadens the applications of photocatalyzed protocols (Wang et al., 2022).

Asymmetric Synthesis of Amines

- N-tert-Butanesulfinyl imines , closely related in functionality, serve as versatile intermediates for the asymmetric synthesis of amines. This method allows for the efficient synthesis of a wide range of highly enantioenriched amines, demonstrating the pivotal role of tert-butyl groups in asymmetric synthesis (Ellman, Owens, & Tang, 2002).

Chemical Synthesis and Modification

- Trifluoromethyl derivatives of canonical nucleosides have been synthesized using the system CF3SO2Na/tert-butyl-hydroperoxide, exploiting the chemical reactivity of tert-butyl groups for regioselective modification of nucleosides, indicating potential applications in medicinal chemistry (Musumeci, Irace, Santamaria, & Montesarchio, 2013).

Analytical Chemistry

- The compound has been utilized in the capillary gas-chromatographic profiling method for the simultaneous quantitative determination of catecholamine metabolites in urine, showcasing its role in enhancing derivatization and detection processes (Muskiet, Stratingh, Stob, & Wolthers, 1981).

Bioactive Molecule Synthesis

- It has facilitated the synthesis of bioactive molecules , such as quinoxaline-3-carbonyl compounds, through metal- and base-free conditions. The use of tert-butyl carbazate as a coupling reagent exemplifies its utility in constructing complex organic frameworks with potential pharmaceutical applications (Xie et al., 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound include H302, H315, H319, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .

特性

IUPAC Name |

tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O3.ClH/c1-8(2,3)15-7(14)12-4-9(11,5-12)6(10)13;/h4-5,11H2,1-3H3,(H2,10,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSXQKHPHJTUIOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C(=O)N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,2,4]Triazolo[4,3-a]pyridine-5-carboxylic acid;hydrochloride](/img/structure/B2764454.png)

![5-isopropyl-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2764455.png)

![4-(6-((3-chloro-4-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2764457.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)methanesulfonamide](/img/structure/B2764458.png)

![2-Cyclopropyl-4-methyl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrimidine](/img/structure/B2764470.png)